2-Amino-4-(4-methoxyphenyl)-5-tetradecylthiazole
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Overview
Description
2-Amino-4-(4-methoxyphenyl)-5-tetradecylthiazole is a heterocyclic compound that features a thiazole ring substituted with an amino group, a methoxyphenyl group, and a long tetradecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-methoxyphenyl)-5-tetradecylthiazole typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 4-methoxybenzaldehyde with thioamide and a long-chain alkyl halide in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-methoxyphenyl)-5-tetradecylthiazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The methoxy group can be reduced to a hydroxyl group.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
2-Amino-4-(4-methoxyphenyl)-5-tetradecylthiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-methoxyphenyl)-5-tetradecylthiazole involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the methoxyphenyl group can participate in π-π interactions. The long tetradecyl chain enhances the compound’s lipophilicity, facilitating its incorporation into lipid membranes and affecting membrane-associated processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(4-hydroxyphenyl)-5-tetradecylthiazole
- 2-Amino-4-(4-chlorophenyl)-5-tetradecylthiazole
- 2-Amino-4-(4-methylphenyl)-5-tetradecylthiazole
Uniqueness
2-Amino-4-(4-methoxyphenyl)-5-tetradecylthiazole is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This structural feature can enhance its potential as a drug candidate or a material with specific properties compared to its analogs.
Properties
CAS No. |
95750-03-1 |
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Molecular Formula |
C24H38N2OS |
Molecular Weight |
402.6 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-5-tetradecyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C24H38N2OS/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-22-23(26-24(25)28-22)20-16-18-21(27-2)19-17-20/h16-19H,3-15H2,1-2H3,(H2,25,26) |
InChI Key |
PDBHOIXWNQRQMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC1=C(N=C(S1)N)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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